2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxazole ring .
Scientific Research Applications
2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
6-Difluoromethylbenzoxazole: Similar structure but without the aminomethyl group, affecting its reactivity and applications.
Uniqueness
2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8F2N2O |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
[6-(difluoromethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-1-2-6-7(3-5)14-8(4-12)13-6/h1-3,9H,4,12H2 |
InChI Key |
UDKDBBQGFKYLFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)CN |
Origin of Product |
United States |
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